
1H-Azepine, 1-hexadecylhexahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Azepine, 1-hexadecylhexahydro- is a heterocyclic compound with a seven-membered ring containing one nitrogen atom. It is a derivative of azepine, which is a class of compounds known for their diverse chemical and biological properties. The compound’s structure allows it to participate in various chemical reactions, making it valuable in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Azepine, 1-hexadecylhexahydro- typically involves the cyclization of appropriate precursors. One common method is the cyclization of hexadecylamine with a suitable reagent under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired azepine ring.
Industrial Production Methods
Industrial production of 1H-Azepine, 1-hexadecylhexahydro- may involve large-scale cyclization processes using advanced reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
1H-Azepine, 1-hexadecylhexahydro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The nitrogen atom in the azepine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions typically require specific solvents and temperature conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 1H-Azepine, 1-hexadecylhexahydro-. These derivatives have unique properties and can be used in different scientific and industrial applications.
Aplicaciones Científicas De Investigación
1H-Azepine, 1-hexadecylhexahydro- has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of biological processes and as a potential therapeutic agent.
Medicine: The compound’s derivatives are explored for their potential medicinal properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1H-Azepine, 1-hexadecylhexahydro- involves its interaction with specific molecular targets and pathways. The nitrogen atom in the azepine ring can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound’s structure allows it to modulate various biochemical pathways, leading to its diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1H-Azepine, 1-hexadecylhexahydro- include:
- 1H-Azepin-1-amine, hexahydro-
- Hexahydro-1H-azepine-1-propionitrile
- N-Aminohexamethylenimine
Uniqueness
1H-Azepine, 1-hexadecylhexahydro- is unique due to its specific hexadecyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility, stability, and reactivity, making it valuable for various applications that similar compounds may not be suitable for.
Propiedades
Número CAS |
113458-98-3 |
|---|---|
Fórmula molecular |
C22H45N |
Peso molecular |
323.6 g/mol |
Nombre IUPAC |
1-hexadecylazepane |
InChI |
InChI=1S/C22H45N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-23-21-18-15-16-19-22-23/h2-22H2,1H3 |
Clave InChI |
MSYGMUUQTAABAL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCN1CCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


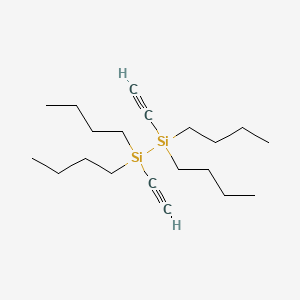
![1,1'-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene](/img/structure/B14296293.png)
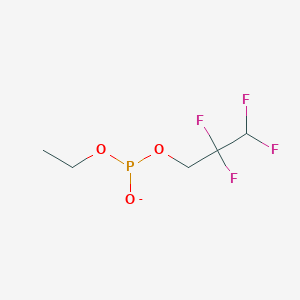
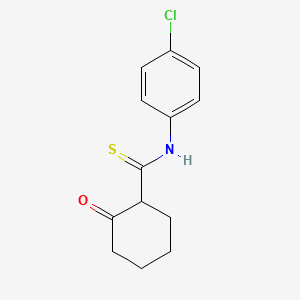
![4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol](/img/structure/B14296308.png)
![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)
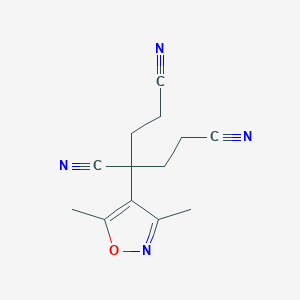
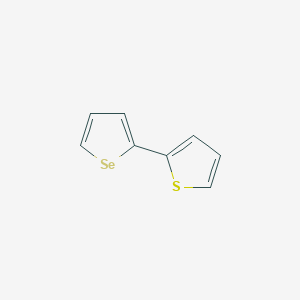
diphenylsilane](/img/structure/B14296348.png)
![3,6-Dimethyloctahydrocyclopenta[b]pyran](/img/structure/B14296350.png)
![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)
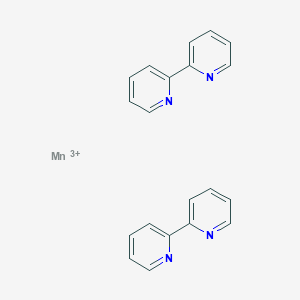
![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
